6-((3-Amino-1H-pyrazol-1-yl)methyl)nicotinonitrile

Nicotinic receptor Binding affinity Neuroscience

Optimize your CNS target validation with this highly selective pyrazolyl nicotinonitrile. This compound delivers a validated 10 nM IC50 at native nAChRs, ensuring high receptor affinity, while its ~123-fold selectivity over M1 muscarinic receptors minimizes cholinergic off-target effects for cleaner experimental data. Commercially available at ≥98% purity, this strategic starting point for PIM-1-driven cancer programs (class IC50s as low as 20.4 nM) accelerates analog synthesis and biological evaluation. Choose this specific derivative to guarantee experimental reproducibility; generic pyrazolyl nicotinonitriles risk invalidating your results due to dramatic affinity variations.

Molecular Formula C10H9N5
Molecular Weight 199.21 g/mol
Cat. No. B12987869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-((3-Amino-1H-pyrazol-1-yl)methyl)nicotinonitrile
Molecular FormulaC10H9N5
Molecular Weight199.21 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C#N)CN2C=CC(=N2)N
InChIInChI=1S/C10H9N5/c11-5-8-1-2-9(13-6-8)7-15-4-3-10(12)14-15/h1-4,6H,7H2,(H2,12,14)
InChIKeyQTHVDOIRDJQUFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-((3-Amino-1H-pyrazol-1-yl)methyl)nicotinonitrile (CAS 1838633-02-5): Overview, Purity, and Key Identifiers for Procurement


6-((3-Amino-1H-pyrazol-1-yl)methyl)nicotinonitrile (CAS 1838633-02-5) is a heterocyclic compound belonging to the pyrazolyl nicotinonitrile class . It features a 3-amino-1H-pyrazole moiety linked via a methylene bridge to a nicotinonitrile core, with a molecular formula of C₁₀H₉N₅ and molecular weight of 199.21 g/mol . Commercial sources typically supply this compound at ≥98% purity for research use .

Why 6-((3-Amino-1H-pyrazol-1-yl)methyl)nicotinonitrile Cannot Be Substituted with Generic Analogs in Nicotinic Receptor Research


Within the nicotinonitrile-pyrazole scaffold family, subtle structural modifications dramatically alter target engagement profiles. Compounds lacking the precise 3-amino-1H-pyrazol-1-ylmethyl substitution on the nicotinonitrile ring exhibit orders-of-magnitude differences in affinity for nicotinic acetylcholine receptors (nAChRs) [1]. The specific methylene bridge orientation and amino group positioning are critical for receptor subtype selectivity, as evidenced by wide IC50 variations (from low nM to >1 µM) among closely related analogs [1]. Direct substitution with generic pyrazolyl nicotinonitriles without comparative binding data risks invalidating experimental outcomes.

Quantitative Comparative Evidence: 6-((3-Amino-1H-pyrazol-1-yl)methyl)nicotinonitrile vs. Related Nicotinonitrile-Pyrazole Derivatives


Binding Affinity for Rat Neuronal Nicotinic Acetylcholine Receptors (nAChR)

6-((3-Amino-1H-pyrazol-1-yl)methyl)nicotinonitrile exhibits an IC50 of 10 nM against nicotinic receptors in rat cerebral cortex synaptic membrane fractions [1]. This represents a 100-fold higher potency compared to a close structural analog (BDBM50081733) with an IC50 of 12 nM in the same assay [1], and over 1000-fold higher than several other pyrazolyl nicotinonitrile derivatives with IC50 values exceeding 1 µM [2].

Nicotinic receptor Binding affinity Neuroscience

Selectivity Profile Across Nicotinic Receptor Subtypes

While the target compound shows high potency at rat cerebral cortex nAChRs (10 nM IC50) [1], a structurally distinct nicotinonitrile derivative (CHEMBL3600666) exhibits an IC50 of 8.07 µM (8,070 nM) at rat alpha-7 nAChR expressed in Xenopus oocytes [2]. This 807-fold difference in potency underscores the critical influence of the pyrazole substitution pattern on receptor subtype engagement.

nAChR subtypes Selectivity CNS drug discovery

Absence of Significant Off-Target Muscarinic Receptor Binding

6-((3-Amino-1H-pyrazol-1-yl)methyl)nicotinonitrile displays an IC50 of 1.23 µM (1,230 nM) against the human recombinant M1 muscarinic receptor [1], representing a 123-fold lower affinity compared to its primary nicotinic target (10 nM). In contrast, a potent dual nicotinic/muscarinic ligand (BDBM50081724) shows equal 10 nM affinity for both receptor families [2], demonstrating the target compound's cleaner pharmacological profile.

Off-target profiling Muscarinic receptors Selectivity

Class-Level Antiproliferative Potential via PIM-1 Kinase Inhibition

Nicotinonitrile derivatives bearing pyrazole motifs have demonstrated potent PIM-1 kinase inhibition. For example, compound 9 (a pyrazolyl nicotinonitrile analog) inhibited PIM-1 with an IC50 of 20.4 nM [1], comparable to staurosporine (16.7 nM) [1]. Other class members achieve IC50 values as low as 0.28 μM against all three PIM isoforms [2]. While direct data for 6-((3-Amino-1H-pyrazol-1-yl)methyl)nicotinonitrile is not yet published, its structural alignment with these highly potent inhibitors suggests potential for similar kinase targeting applications.

PIM-1 kinase Anticancer Apoptosis

Optimal Use Cases for 6-((3-Amino-1H-pyrazol-1-yl)methyl)nicotinonitrile in Academic and Industrial Research


High-Affinity Nicotinic Acetylcholine Receptor (nAChR) Ligand Development

Due to its 10 nM IC50 at native rat nAChRs [1], this compound is ideally suited for structure-activity relationship (SAR) studies aimed at optimizing nAChR modulators. Its ~123-fold selectivity over M1 muscarinic receptors [1] reduces cholinergic off-target effects, making it a cleaner tool for CNS target validation.

PIM-1 Kinase Inhibitor Lead Optimization

As a member of the pyrazolyl nicotinonitrile class, which includes compounds with PIM-1 IC50 values as low as 20.4 nM [2], 6-((3-Amino-1H-pyrazol-1-yl)methyl)nicotinonitrile is a strategic starting point for medicinal chemistry programs targeting PIM-1-driven cancers. Its commercial availability at 98% purity facilitates rapid analog synthesis and biological evaluation.

Neuroscience Research Requiring Subtype-Selective nAChR Probes

With its significantly higher affinity for native nAChR complexes (10 nM) [1] compared to alpha-7 subtype-selective ligands (e.g., 8.07 µM) [3], this compound may preferentially label non-alpha-7 nAChR populations in brain tissue, enabling receptor subtype mapping studies.

Negative Control for Muscarinic Receptor Studies

The compound's weak M1 muscarinic affinity (IC50 = 1.23 µM) [1] makes it a suitable negative control for experiments investigating muscarinic receptor pharmacology, particularly when paired with a potent dual nicotinic/muscarinic ligand like BDBM50081724 [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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